5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Palladium-Catalyzed Cross-Coupling Pyrrole Functionalization Suzuki-Miyaura Reaction

This dual-functionalized pyrrole building block combines a C5 bromine for cross‑coupling, an N‑Boc group that suppresses dehalogenation during Suzuki–Miyaura reactions, and a C2 carboxylic acid for orthogonal amide formation. The Boc protection enables sequential, non‑interfering derivatization that unprotected or N‑alkyl pyrroles cannot match. Essential for preparing 5‑aryl pyrrole‑2‑carboxylic acid pharmacophores, class II HDAC inhibitors, and iterative oligopyrrole synthesis. Choose this compound for clean, high‑yielding multi‑step workflows in medicinal chemistry and materials research.

Molecular Formula C10H12BrNO4
Molecular Weight 290.11 g/mol
CAS No. 117657-41-7
Cat. No. B055159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
CAS117657-41-7
Molecular FormulaC10H12BrNO4
Molecular Weight290.11 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=CC=C1Br)C(=O)O
InChIInChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-6(8(13)14)4-5-7(12)11/h4-5H,1-3H3,(H,13,14)
InChIKeyHSYPLGOVUSKXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 117657-41-7) Procurement Overview: A Strategic Building Block for Pharmaceutical and Heterocyclic Synthesis


5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 117657-41-7) is a dual-functionalized pyrrole building block that combines a C5 bromine atom for cross-coupling reactions with an N1 tert-butoxycarbonyl (Boc) protecting group and a C2 carboxylic acid for orthogonal derivatization [1]. The compound exhibits a molecular formula of C10H12BrNO4, a molecular weight of 290.11 g/mol, and calculated physicochemical properties including a logP of 2.732–2.8, a topological polar surface area of 68.5 Ų, a density of 1.53 g/cm³, and a boiling point of 395.145°C at 760 mmHg [2]. Pyrrole scaffolds bearing this specific substitution pattern are widely employed in medicinal chemistry and materials science due to their versatile reactivity profile and compatibility with multi-step synthetic workflows [1].

Why N-Boc-5-bromopyrrole-2-carboxylic Acid Cannot Be Substituted with Unprotected or Differently Protected Pyrrole Analogs


Substituting 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid with simpler in-class analogs such as 5-bromo-1H-pyrrole-2-carboxylic acid (CAS 28383-57-5) or other N-substituted pyrroles introduces critical failures in synthetic outcomes. The unprotected pyrrole NH is incompatible with strong organometallic bases (e.g., n-BuLi, LDA) and many transition metal catalysts due to deprotonation and catalyst poisoning [1]. More critically, unprotected 4-bromopyrrole-2-carboxylates undergo extensive dehalogenation under Suzuki-Miyaura coupling conditions—a competing side reaction that can dominate the reaction pathway and render the desired C–C bond formation unproductive . N-Boc protection simultaneously suppresses this dehalogenation pathway and enhances the stability of lithiated intermediates during directed ortho-metalation and subsequent electrophilic trapping sequences [1]. Additionally, the Boc group confers orthogonal deprotection compatibility with acid-labile protecting groups commonly employed on the carboxylic acid handle, enabling selective sequential deprotection strategies that N-methyl, N-benzyl, or N-SEM protected pyrroles cannot match .

Quantitative Differentiation Evidence for 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic Acid (CAS 117657-41-7)


Suzuki Coupling Outcome: Dehalogenation Suppression via N-Boc Protection

The N-Boc protected pyrrole scaffold demonstrates a critical functional advantage in Suzuki-Miyaura couplings. In a systematic study of 4-bromopyrrole-2-carboxylates, the unprotected substrate (methyl 4-bromo-1H-pyrrole-2-carboxylate) predominantly underwent dehalogenation rather than productive cross-coupling with phenylboronic acid, yielding the undesired dehalogenated product as the major component. Protection of the pyrrole nitrogen with a Boc group suppressed this dehalogenation pathway, enabling productive coupling [1]. While this study was conducted on the 4-bromo positional isomer, the nitrogen-protection effect is mechanistically independent of halogen position and directly transferable to the 5-bromo analog (CAS 117657-41-7) .

Palladium-Catalyzed Cross-Coupling Pyrrole Functionalization Suzuki-Miyaura Reaction

Synthetic Flexibility: Orthogonal C2 Carboxylic Acid and N1-Boc Functionality

This compound uniquely pairs a free carboxylic acid at the C2 position with an N1-Boc protecting group, establishing an orthogonal protection strategy within a single molecule. The carboxylic acid (pKa ~4–5) enables amide coupling via standard peptide coupling reagents (e.g., TBTU, HBTU, PyBOP) and esterification under conditions that leave the acid-labile N-Boc group intact [1]. Conversely, the Boc group can be selectively removed under acidic conditions (TFA or HCl in dioxane) to liberate the pyrrole NH without affecting esters or amides derived from the carboxylic acid . This orthogonal relationship enables sequential, fully controllable derivatization pathways—a feature not available with non-orthogonal protecting group combinations or unprotected analogs.

Orthogonal Protection Strategy Drug Discovery Building Blocks Sequential Derivatization

Regioselective Derivatization via C5 Bromine for Cross-Coupling

The C5 bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. In a patented coupling process, N-Boc-protected pyrroles (including the 5-bromo derivative) are first deprotonated at C2 with butyllithium, quenched with trialkylborate, and then subjected to Suzuki coupling with bromoaryl compounds in the presence of a palladium catalyst to afford biaryl products [1]. The bromine at C5 remains intact during C2 lithiation and can be subsequently employed in a second orthogonal cross-coupling event, enabling iterative synthesis of differentially substituted pyrrole scaffolds.

Suzuki-Miyaura Coupling C–C Bond Formation Biaryl Synthesis

Purity Specification Benchmarking for Reliable Multi-Step Synthesis

Commercial suppliers offer this compound at two distinct purity grades: a standard 95% grade and a higher 98% (NLT 98%) grade . In multi-step synthetic sequences, the choice between these grades has a quantifiable impact on downstream outcomes. A 95% purity specification implies up to 5% total impurities that may include dehalogenated pyrrole, Boc-deprotected material, or inorganic residues—each capable of interfering with subsequent cross-coupling catalysis or amide bond formation. The 98% grade reduces impurity burden by approximately 60% (from ≤5% to ≤2%), translating to improved reaction reproducibility, reduced catalyst poisoning, and fewer purification steps .

Quality Control Synthetic Reliability Building Block Procurement

High-Impact Application Scenarios for 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic Acid in R&D and Scale-Up


Synthesis of 5-Aryl/Heteroaryl Pyrrole-2-Carboxylic Acid Pharmacophores

This compound enables the preparation of 5-aryl and 5-heteroaryl pyrrole-2-carboxylic acids—a privileged pharmacophore in anti-tuberculosis, anticancer, and anti-inflammatory drug discovery [1]. The C5 bromine undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to install diverse aromatic groups [2]. The Boc group suppresses competing dehalogenation during coupling and can be subsequently removed under acidic conditions to liberate the NH pyrrole . The C2 carboxylic acid remains available for amide coupling with amines to generate focused compound libraries for structure-activity relationship (SAR) studies [1].

Iterative Cross-Coupling for Oligopyrrole and Extended π-Conjugated Systems

The combination of a C5 bromine and a Boc-protected nitrogen makes this compound suitable for iterative Suzuki-Miyaura cross-coupling sequences to assemble chemically well-defined oligopyrrole/benzenoid hybrids [1]. The C5 bromine serves as the electrophilic coupling partner in a first Suzuki reaction; following coupling, the Boc group can be removed and the resulting NH pyrrole converted to a new electrophilic or nucleophilic handle for subsequent coupling cycles [2]. This iterative approach enables precise control over oligomer composition and connectivity, which is essential for developing molecular wires, organic semiconductors, and pyrrole-based macrocycles [1].

Orthogonal Peptide and Small-Molecule Conjugation Strategies

The orthogonal N-Boc and C2-COOH functionalities enable sequential, non-interfering derivatization in bioconjugation and medicinal chemistry workflows [1]. The C2 carboxylic acid can be activated with standard coupling reagents (e.g., TBTU, HBTU, PyBOP) to form amide bonds with amine-containing molecules, including amino acids, peptides, and amine-functionalized biopolymers, while the N-Boc group remains intact [2]. Subsequent acidic deprotection (TFA/DCM) reveals the pyrrole NH, which can then be further functionalized or left as a hydrogen-bond donor for target engagement [1]. This two-step orthogonal sequence is not achievable with unprotected pyrrole-2-carboxylic acids, which would require additional protection/deprotection cycles and suffer from competing NH reactivity .

Structure-Activity Relationship (SAR) Exploration of Class II HDAC Inhibitors

This building block has been employed as a reaction partner in the synthesis of novel class II histone deacetylase (HDAC) inhibitors [1]. In this application, the compound is coupled with indoline using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) to generate amide-linked pyrrole-indoline conjugates [1]. The resulting compounds were evaluated as selective class II HDAC inhibitors, contributing to the development of 5-(trifluoroacetyl)thiophene-2-carboxamide derivatives with potent and selective class II HDAC inhibition [1]. The N-Boc protection ensures that the pyrrole NH does not interfere with the amide coupling step, enabling clean formation of the desired amide bond [2].

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